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Compound of Interest

2-Bromo-4-chloro-6-
Compound Name:
(trifluoromethoxy)aniline

Cat. No.: B577923

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of
halogen and trifluoromethoxy groups is a cornerstone of rational drug design. These
functionalities can profoundly influence a molecule's pharmacokinetic and pharmacodynamic
profile, enhancing metabolic stability, membrane permeability, and target binding affinity. 2-
Bromo-4-chloro-6-(trifluoromethoxy)aniline, a tri-substituted aniline derivative, emerges as
a highly specialized and potentially valuable building block for the synthesis of complex, high-
value molecules.

This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-6-
(trifluoromethoxy)aniline, CAS Number 1244949-24-3.[1][2][3][4][5] While specific
experimental data for this precise isomer is limited in publicly accessible literature, this
document leverages established principles of organic chemistry and extensive data from
closely related analogues to provide a robust and practical resource for researchers, scientists,
and drug development professionals. We will delve into its physicochemical properties, propose
a logical synthetic pathway with mechanistic considerations, outline purification and
characterization protocols, discuss its potential applications, and provide essential safety
guidelines.

Physicochemical and Structural Data

The unique substitution pattern of this aniline dictates its chemical reactivity and physical
properties. The presence of three distinct functional groups—an amine, a trifluoromethoxy
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ether, and two different halogens—offers multiple avenues for synthetic diversification.

Property Value Reference | Method
CAS Number 1244949-24-3 [1][21[3]
Molecular Formula C7H4BrCIFsNO Calculation
Molecular Weight 290.47 g/mol [1]
Predicted: Off-white to light
Appearance _ Inference
brown solid

Not Available. (Analogue: 2-
- ) Chloro-4-bromo-6-
Boiling Point ) - [6]
(trifluoromethoxy)aniline:

228.2+35.0 °C)

Not Available. (Analogue: 2-
) Chloro-4-bromo-6-
Density ) . [6]
(trifluoromethoxy)aniline:

1.812+0.06 g/cm?)

Predicted: Soluble in organic
Solubility solvents (DCM, EtOAc, THF, Chemical Principles
DMSO). Insoluble in water.

SMILES Nclc(Br)cc(Cl)cclOC(F)(F)F Structure

InChl Key Not Publicly Available

Synthesis and Mechanistic Insights: A Strategic
Approach

The synthesis of 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline is not explicitly detailed in
readily available literature. However, a logical and efficient synthetic route can be devised
based on the principles of electrophilic aromatic substitution (EAS), leveraging the directing
effects of the substituents on the aniline ring.

Proposed Retrosynthetic Pathway
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A plausible strategy involves the selective bromination of a suitable precursor, such as 2-
amino-3-chloro-5-(trifluoromethoxy)phenol, followed by further functional group manipulations,
or more directly, the bromination of a pre-formed aniline. A highly logical starting material would
be 4-chloro-2-(trifluoromethoxy)aniline.

The core of the synthesis is the regioselective introduction of a bromine atom onto the aniline
ring. The directing effects of the existing substituents are paramount:

e Amino Group (-NHz2): A powerful activating, ortho-, para- directing group.

o Trifluoromethoxy Group (-OCFs3): A deactivating, ortho-, para- directing group due to
competing resonance donation and strong inductive withdrawal.

e Chloro Group (-CI): A deactivating, ortho-, para- directing group.

In the proposed precursor, 4-chloro-2-(trifluoromethoxy)aniline, the positions ortho and para to
the strongly activating -NHz group are key. The position para to the amine is blocked by the
chloro group. The two ortho positions are C2 (blocked by -OCFs) and C6 (unsubstituted).
Therefore, electrophilic attack is strongly directed to the C6 position.

Mechanism of Electrophilic Bromination

The bromination of an activated aromatic ring, such as an aniline, is a classic example of
electrophilic aromatic substitution.[7][8][9]

o Generation of the Electrophile: A mild brominating agent is required due to the high activation
of the aniline ring. A solution of molecular bromine (Brz) in a less polar solvent is often
sufficient. For less activated rings, a Lewis acid catalyst (e.g., FeBr3) is used to polarize the
Br-Br bond, creating a potent electrophile, [Br]*.[8][9]

o Nucleophilic Attack: The Tt-electrons of the aniline ring attack the electrophilic bromine atom,
forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma
complex.

o Deprotonation and Aromatization: A weak base (e.g., the solvent or a bromide ion) removes
the proton from the carbon atom bearing the new bromine substituent. This restores the
aromaticity of the ring, yielding the final product.
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Starting Material
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Step 1

Reaction Step

Electrophilic Bromination
Reagent: Brz

Solvent: Acetic Acid or DCM
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Step 2

Workup &qurification

1. Quench with Naz2S20s3 (aq)
2. Extraction with EtOAc
3. Wash, Dry, Concentrate

tep 3

Column Chromatography
(Silica Gel, Hexanes/EtOAc gradient)
.

Step 4

Final Broduct

y

2-Bromo-4-chloro-6-(trifluoromethoxy)aniline
(CAS: 1244949-24-3)
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Caption: Proposed workflow for the synthesis of 2-Bromo-4-chloro-6-
(trifluoromethoxy)aniline.
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Exemplar Experimental Protocol (Adapted from
Analogous Syntheses)

This protocol is a representative example based on standard procedures for aniline
bromination and should be adapted and optimized.[10][11]

e Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel,
dissolve 1 equivalent of 4-chloro-2-(trifluoromethoxy)aniline in a suitable solvent such as
glacial acetic acid or dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

» Bromination: Prepare a solution of 1.05 equivalents of molecular bromine (Brz2) in the same
solvent. Add the bromine solution dropwise to the cooled aniline solution over 30-60 minutes,
maintaining the temperature below 5 °C. The reaction progress can be monitored by Thin
Layer Chromatography (TLC).

e Quenching: Upon completion, pour the reaction mixture into a beaker containing a cold,
saturated aqueous solution of sodium thiosulfate (Naz=S20s3) to quench any unreacted
bromine.

o Extraction: If DCM was used, separate the organic layer. If acetic acid was used, extract the
agueous mixture three times with an appropriate organic solvent like ethyl acetate (EtOAc).
Combine the organic layers.

e Washing and Drying: Wash the combined organic layers sequentially with saturated aqueous
sodium bicarbonate (NaHCOs) and brine. Dry the organic layer over anhydrous sodium
sulfate (NazS0a), filter, and concentrate under reduced pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes to yield the pure 2-Bromo-4-chloro-6-
(trifluoromethoxy)aniline.

Purification and Spectroscopic Characterization

Confirmation of the final product's identity and purity is critical. Standard analytical techniques
would be employed.
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 Purification: Flash column chromatography is the preferred method for purifying neutral to
moderately polar organic compounds. Recrystallization from a suitable solvent system (e.g.,
ethanol/water or hexanes/EtOAc) could be employed for further purification if the product is a
stable solid.

e 1H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic
region, corresponding to the two protons on the benzene ring. These would likely appear as
doublets due to coupling with each other. A broad singlet corresponding to the -NHz protons
would also be present.

e 13C NMR: The carbon NMR would show 7 distinct signals, one for each carbon atom in the
unique electronic environments of the molecule. The carbon attached to the -OCFs group
would show a characteristic quartet due to coupling with the fluorine atoms.

» IR Spectroscopy: Key vibrational bands would include N-H stretching for the amine group
(typically two bands around 3300-3500 cm~1), C-N stretching (~1300 cm~1), C-O stretching
for the ether (~1250 cm~1), and strong C-F stretching bands (~1100-1200 cm™1).

o Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern
for the molecular ion [M]* due to the presence of both bromine (“°Br/31Br = 1:1) and chlorine
(3>CIR7Cl = 3:1), providing definitive confirmation of the elemental composition.

Applications in Drug Discovery and Materials
Science

Halogenated anilines are foundational building blocks in the synthesis of pharmaceuticals and
agrochemicals.[12] The specific combination of substituents in 2-Bromo-4-chloro-6-
(trifluoromethoxy)aniline makes it a highly attractive intermediate for several reasons:

o Orthogonal Reactivity: The bromine atom serves as a versatile handle for palladium-
catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing
for the introduction of carbon-carbon or carbon-nitrogen bonds. The aniline nitrogen can be
readily acylated, alkylated, or used in cyclization reactions to form heterocyclic systems.

» Modulation of Physicochemical Properties:
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o Trifluoromethoxy Group (-OCF3): Often referred to as a "super-lipophilic" group, it
significantly increases the lipophilicity of a molecule, which can improve membrane
permeability and oral absorption. It is also highly resistant to metabolic degradation,
enhancing the half-life of a drug candidate.

o Halogens (Br, Cl): These atoms can participate in halogen bonding, a specific type of non-
covalent interaction that can enhance binding affinity to biological targets.[13] They also
increase lipophilicity and can block sites of potential metabolism.

o Potential Therapeutic Areas: Aniline derivatives are core structures in a vast array of
approved drugs, particularly kinase inhibitors for oncology.[14] This building block could be
instrumental in the synthesis of novel inhibitors targeting various protein kinases, ion
channels, or G-protein coupled receptors. In agrochemistry, similar structures are used to
develop potent and selective herbicides and fungicides.[4]

2-Bromo-4-chloro-6-
(trifluoromethoxy)aniline

Pd-Catalyzed Cross-Coupling Amide Bond Formation Heterocycle Formation
(via C-Br bond) (via -NH2 group) (via -NHz group)

T
Advanced Materials

Agrochemicals Kinase Inhibitors
(Herbicides, Fungicides) (Oncology)

Click to download full resolution via product page

Caption: Logical relationships between the core molecule, its synthetic utility, and potential
applications.

Safety and Handling
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While a specific Safety Data Sheet (SDS) for CAS 1244949-24-3 is not widely available, the
hazards can be inferred from structurally similar compounds like 2-bromo-6-chloro-4-
(trifluoromethyl)aniline and other halogenated anilines.[15][16]

o Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled.
Causes skin irritation and serious eye irritation. May cause respiratory irritation.

e Handling Precautions:

[e]

Use only in a well-ventilated area, preferably within a chemical fume hood.

o

Wear appropriate personal protective equipment (PPE), including chemical-resistant
gloves (e.g., nitrile), safety goggles, and a lab coat.

o

Avoid breathing dust, fumes, or vapors.

[¢]

Wash hands thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected
from light.[6]

Conclusion

2-Bromo-4-chloro-6-(trifluoromethoxy)aniline represents a synthetically versatile and
valuable, albeit niche, chemical intermediate. Its densely packed array of functional groups
provides a platform for creating complex molecular architectures with fine-tuned
physicochemical properties. While direct experimental data remains sparse, a robust
understanding of its chemistry can be built upon the well-established principles of organic
synthesis and the known behavior of its structural isomers. For researchers in drug discovery
and materials science, this compound offers a unique opportunity to explore novel chemical
space in the pursuit of next-generation therapeutics and advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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